N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a butyl(methyl)amino group, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethyl Groups: The 1,2-dimethyl groups on the indole can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Addition of the Butyl(methyl)amino Group: The final step involves the nucleophilic substitution reaction where the butyl(methyl)amino group is attached to the propyl chain, which is then linked to the indole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-(butyl(methyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the 1,2-dimethyl groups on the indole moiety.
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-hydroxyacetamide: Contains a hydroxy group instead of an oxo group.
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-thioacetamide: Contains a thio group instead of an oxo group.
Uniqueness
The presence of the 1,2-dimethyl groups on the indole moiety and the oxoacetamide group makes N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure that includes an indole moiety and an oxoacetamide group. The molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of approximately 250.31 g/mol. Its structural features contribute to its biological activity, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.
Key Mechanisms:
- Receptor Binding: The compound may exhibit affinity for serotonin receptors, which are implicated in mood regulation and anxiety.
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Activity: In animal models, the compound has shown potential antidepressant effects by modulating neurotransmitter levels.
- Anti-inflammatory Properties: It may exert anti-inflammatory effects, potentially beneficial in treating conditions like arthritis or neuroinflammation.
- Neuroprotective Effects: Some studies suggest that it could protect neuronal cells from damage due to oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behavior compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility time in the forced swim test.
Study 2: Neuroprotective Properties
A study assessed the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results showed a marked decrease in cell death and preservation of neuronal function, suggesting potential applications in neurodegenerative diseases.
Data Tables
Properties
IUPAC Name |
N-[3-[butyl(methyl)amino]propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-13-22(3)14-9-12-21-20(25)19(24)18-15(2)23(4)17-11-8-7-10-16(17)18/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBCSHYWVNJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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